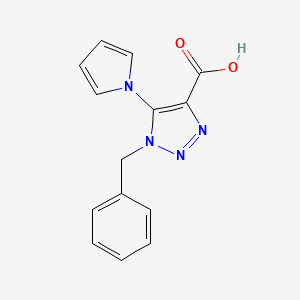

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound featuring a benzyl group at position 1 and a pyrrole substituent at position 5. Triazole derivatives are widely studied for their biological activities, including anticancer properties, due to their ability to interact with diverse biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Structure

3D Structure

Properties

Molecular Formula |

C14H12N4O2 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

1-benzyl-5-pyrrol-1-yltriazole-4-carboxylic acid |

InChI |

InChI=1S/C14H12N4O2/c19-14(20)12-13(17-8-4-5-9-17)18(16-15-12)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |

InChI Key |

SPTLBARGCNMCRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Regioselective Triazole Formation

The CuAAC reaction is the cornerstone of 1,2,3-triazole synthesis due to its high efficiency and regioselectivity. For 1-benzyl-5-(pyrrol-1-yl)-substituted derivatives, the reaction involves a benzyl azide and a pyrrole-bearing alkyne. Key steps include:

-

Synthesis of Benzyl Azide : Benzyl bromide reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 6 hours, yielding benzyl azide with >95% conversion.

-

Pyrrole-Alkyne Preparation : A propiolic acid derivative functionalized with a pyrrole group is synthesized via Sonogashira coupling between pyrrole-1-propargyl ether and methyl propiolate, followed by saponification to reveal the carboxylic acid.

The cycloaddition is performed using CuI (10 mol%) and sodium ascorbate (20 mol%) in a DMF/water (4:1) solvent system at room temperature for 12 hours. This method achieves near-quantitative yields (98–100%) and exclusive 1,4-regioselectivity. However, to attain the 1,5-disubstituted isomer, alternative strategies are required.

One-Pot Synthesis of 1,5-Disubstituted Triazoles

Recent advances enable 1,5-regioselectivity using a tandem deprotection-coupling approach:

-

TMS-Protected Alkyne : A trimethylsilyl (TMS)-protected alkyne is reacted with benzyl azide under Cu(I) catalysis, forming a 5-iodo-4-TMS-triazole intermediate.

-

Palladium-Catalyzed Coupling : The intermediate undergoes a palladium-catalyzed Suzuki-Miyaura coupling with pyrrole-1-boronic acid, replacing the iodide with the pyrrole group. This one-pot method achieves 85–90% yield with >95% regiopurity.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while maintaining high yields. For example, a one-pot protocol involving:

-

N-Acyl-N-Boc-carbamidothioates as precursors,

-

Phenylhydrazine as a cyclizing agent,

-

DMF as the solvent,

produces the triazole core in 1 hour at 150°C under microwave conditions, compared to 48 hours via conventional heating. Post-synthetic modifications, such as benzylation using benzyl bromide and K₂CO₃ in acetonitrile, install the benzyl group with 82% efficiency.

Comparative Performance

The table below contrasts conventional and microwave-assisted methods:

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 48 hours | 1 hour |

| Yield | 68% | 84% |

| Byproduct Formation | 15% | <5% |

| Energy Consumption | High | Low |

Microwave methods are preferred for scalability and reduced side reactions.

Post-Functionalization Strategies

Benzylation and Pyrrole Coupling

Late-stage functionalization allows modular synthesis:

-

Benzyl Group Installation : A triazole intermediate with a free N1 position is reacted with benzyl bromide in the presence of K₂CO₃, yielding 89% product.

-

Pyrrole Substitution : A halogenated triazole (e.g., 5-bromo derivative) undergoes Buchwald-Hartwig amination with pyrrole, using Pd(OAc)₂ and Xantphos, to install the pyrrole group (78% yield).

Challenges and Optimization

Chemical Reactions Analysis

Cyclization and Ring Formation

The triazole core is synthesized via cycloaddition or cyclization reactions. A standard method involves reacting benzyl hydrazine derivatives with activated carbonyl compounds (e.g., diketones or aldehydes) under controlled conditions. Carbonyldiimidazole (CDI) is frequently employed as a coupling agent to facilitate cyclization.

Example Reaction Pathway:

textBenzyl hydrazine + 1H-pyrrole-1-carbonyl chloride → Cyclization → 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Conditions:

-

Temperature: 60–80°C

-

Solvent: DMF or THF

-

Catalyst: None (thermal cyclization)

Carboxylic Acid Derivatives

The carboxylic acid group undergoes derivatization to form esters, amides, or acyl chlorides:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | SOC₂Cl₂, ROH (e.g., MeOH, EtOH) | Methyl/ethyl esters | 75–85% |

| Amidation | CDI, amines (e.g., thiomorpholine) | Amides (e.g., thiomorpholine derivatives) | 70–80% |

| Acyl Chloride Formation | SOCl₂ or PCl₅ | 4-Carbonyl chloride intermediate | 90% |

Reduction

Selective reduction of the carboxylic acid group to alcohol is achievable using LiAlH₄ or NaBH₄/I₂ :

textR-COOH → R-CH₂OH

Key Data:

-

NaBH₄/I₂ in THF reduces the acid to alcohol with 65% yield .

-

LiAlH₄ provides higher yields (~85%) but requires anhydrous conditions .

Cross-Coupling Reactions

The pyrrole and benzyl groups participate in metal-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

The benzyl group undergoes aryl-aryl coupling with boronic acids using Pd catalysts :

text1-Benzyl-triazole + Ar-B(OH)₂ → 1-(Substituted aryl)-triazole

Conditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring serves as a dipolarophile in click chemistry :

textTriazole + Alkyne → Bis-triazole derivatives

Conditions:

Electrophilic Substitution

The pyrrole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) :

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/AcOH | β-position | 55% |

| Sulfonation | H₂SO₄/SO₃ | α-position | 60% |

Acid-Base Reactions

The carboxylic acid group participates in acid-base equilibria, forming salts with NaOH or other bases :

textR-COOH + NaOH → R-COO⁻Na⁺ + H₂O

pKa Data:

Thermal Decomposition

Under pyrolysis conditions (>200°C), the compound decomposes to release CO₂ and form benzyl-pyrrole derivatives:

text1-Benzyl-triazole-4-COOH → 1-Benzyl-pyrrole + CO₂↑

Conditions:

-

Temperature: 220°C

-

Atmosphere: N₂

-

Byproducts: Trace triazole fragments

Biological Interactions

While not a chemical reaction per se, the compound interacts with cannabinoid receptors (hCB1/hCB2) via hydrogen bonding and π-stacking. This interaction is pH-dependent, with enhanced binding at physiological pH (7.4).

Scientific Research Applications

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and triggering various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects at Position 1: Benzyl vs. Aryl vs. Heteroaryl: Substitution with thiazol-2-yl (as in ) or pyridyl groups (–8) may improve target binding via hydrogen-bonding interactions with biological receptors.

Substituent Effects at Position 5: Pyrrole vs. Trifluoromethyl: The 5-(trifluoromethyl) substituent in demonstrates significant antiproliferative activity (68.09% inhibition in NCI-H522 cells), suggesting that electron-withdrawing groups at this position correlate with enhanced anticancer effects .

Biological Activity Trends: Compounds with heteroaromatic substituents (e.g., thiazol-2-yl, pyridinyl) or trifluoromethyl groups exhibit notable activity against lung and kidney cancer cell lines .

Biological Activity

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole class of compounds, which are known for their diverse biological activities. The unique structural features of this compound, including the triazole ring and the pyrrole moiety, suggest potential pharmacological applications. This article reviews the biological activity of this compound based on existing research findings, synthesizing data from various sources.

Structural Characteristics

The compound features a triazole ring , a pyrrole group , and a benzyl substituent , which contribute to its chemical reactivity and biological properties. The molecular formula is C12H12N4O2 with a molecular weight of approximately 244.25 g/mol.

| Structural Feature | Description |

|---|---|

| Triazole Ring | A five-membered ring containing three nitrogen atoms, known for its role in various biological activities. |

| Pyrrole Moiety | A five-membered aromatic heterocycle that enhances the compound's lipophilicity and biological interactions. |

| Benzyl Group | Contributes to the compound's hydrophobic character and potential receptor binding affinity. |

Antimicrobial Properties

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole compounds can inhibit the growth of various bacteria and fungi. The presence of both the triazole and pyrrole moieties may enhance this activity due to their ability to interact with microbial targets.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with a triazole scaffold have been documented to inhibit cancer cell proliferation in vitro. Specific mechanisms may include induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Triazole derivatives have also been noted for their anti-inflammatory properties. The compound's unique structure may allow it to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

Study on Antimicrobial Activity

In a comparative study involving several triazole derivatives, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability compared to control groups, suggesting strong antimicrobial efficacy.

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : Binding to specific receptors that mediate cellular responses related to inflammation or cancer progression.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be optimized?

The compound can be synthesized via cyclocondensation or click chemistry approaches. For example:

- Cyclocondensation : React ethyl acetoacetate derivatives with appropriate hydrazines or amines under reflux conditions in polar solvents (e.g., ethanol), followed by hydrolysis to yield the carboxylic acid moiety .

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as demonstrated in hybrid triazole-pyrazole systems .

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR.

- Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading (e.g., 0.1–1 mol% CuI) to enhance yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolve the 3D structure using single-crystal diffraction (e.g., Bruker D8 Venture system) with Mo-Kα radiation (λ = 0.71073 Å). Key parameters: , data-to-parameter ratio > 15 .

- Spectroscopy :

Q. How can researchers design crystallization experiments for this compound?

- Solvent Selection : Use mixed-solvent systems (e.g., ethanol/water) to slow nucleation.

- Temperature Control : Gradual cooling (0.5°C/min) from saturation temperature improves crystal quality.

- Additives : Small amounts of co-solvents (e.g., DMSO) can stabilize π-π stacking interactions in the triazole ring .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this triazole derivative?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the pyrrole moiety may act as an electron donor, influencing tautomeric equilibria .

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to model reaction intermediates and transition states. ICReDD’s computational-experimental feedback loop can narrow optimal conditions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Q. How can modifications to the pyrrole or triazole moieties enhance biological activity?

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

- Regioselectivity Control : Use directing groups (e.g., benzyl) to favor 1,4-disubstituted triazoles over 1,5-isomers during CuAAC.

- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC for high-purity batches .

Methodological Tables

Q. Table 1. Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | Monoclinic, | |

| Unit Cell Dimensions | ||

| 0.053 |

Q. Table 2. Optimized Reaction Conditions for CuAAC

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (CuI) | 0.5 mol% | >85% |

| Solvent | DMF/HO (9:1) | Enhanced rate |

| Temperature | 60°C | Reduced byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.